

A Technical Guide to the Spectroscopic Characterization of 2-bromo-3-iodonitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-3-iodonitrobenzene

Cat. No.: B3035509

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This guide provides an in-depth analysis of the spectroscopic data for **2-bromo-3-iodonitrobenzene**, a halogenated nitroaromatic compound of interest to researchers and professionals in drug development and chemical synthesis. While experimental spectra for this specific isomer are not readily available in public databases, this document presents a comprehensive overview based on predicted data and established principles of spectroscopic interpretation for analogous compounds. This approach offers a robust framework for the characterization and quality control of **2-bromo-3-iodonitrobenzene**.

Molecular Structure and Spectroscopic Overview

2-bromo-3-iodonitrobenzene possesses a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The electron-withdrawing nitro group ($-NO_2$) and the electronegative halogen atoms (bromine and iodine) significantly influence the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **2-bromo-3-iodonitrobenzene**, both 1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol (Predicted Data Acquisition):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard is typical. The acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.85	Doublet of doublets (dd)	J(H4-H5) = 8.0, J(H4-H6) = 1.5
H-5	7.30	Triplet (t)	J(H5-H4) = 8.0, J(H5-H6) = 8.0
H-6	8.10	Doublet of doublets (dd)	J(H6-H5) = 8.0, J(H6-H4) = 1.5

Interpretation and Rationale:

The predicted ¹H NMR spectrum reveals a complex splitting pattern characteristic of a tri-substituted benzene ring. The chemical shifts are influenced by the combined electronic effects of the substituents.

- H-6: This proton is predicted to be the most deshielded (highest chemical shift) due to its ortho position to the strongly electron-withdrawing nitro group.
- H-4: This proton is ortho to the iodine atom and meta to the nitro group, resulting in a downfield shift, though less pronounced than H-6.
- H-5: This proton is expected to be the most shielded (lowest chemical shift) as it is ortho to the bromine atom and meta to both the iodine and nitro groups.

The coupling constants provide information about the relative positions of the protons. The ortho coupling ($J(H4-H5)$ and $J(H5-H6)$) is typically larger (around 8.0 Hz) than the meta coupling ($J(H4-H6)$), which is around 1.5 Hz.

Caption: Molecular structure of **2-bromo-3-iodonitrobenzene**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol (Predicted Data Acquisition):

A standard ^{13}C NMR spectrum would be acquired on the same spectrometer as the ^1H NMR. A higher sample concentration (20-50 mg) is often required. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

Predicted ^{13}C NMR Data:

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-NO ₂)	150.0
C-2 (C-Br)	125.0
C-3 (C-I)	98.0
C-4	135.0
C-5	128.0
C-6	130.0

Interpretation and Rationale:

The chemical shifts in the ^{13}C NMR spectrum are highly sensitive to the electronic environment.

- C-1: The carbon attached to the nitro group is significantly deshielded due to the strong electron-withdrawing nature of this group.
- C-3: The carbon bonded to iodine shows a characteristic upfield shift (lower ppm value) due to the "heavy atom effect" of iodine.

- C-2: The carbon attached to bromine is also deshielded, but less so than C-1.
- C-4, C-5, C-6: The remaining aromatic carbons show chemical shifts in the typical aromatic region, with their specific values influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

IR spectra are commonly acquired using an FT-IR spectrometer. For a solid sample like **2-bromo-3-iodonitrobenzene**, the spectrum can be obtained using a KBr pellet or by Attenuated Total Reflectance (ATR).

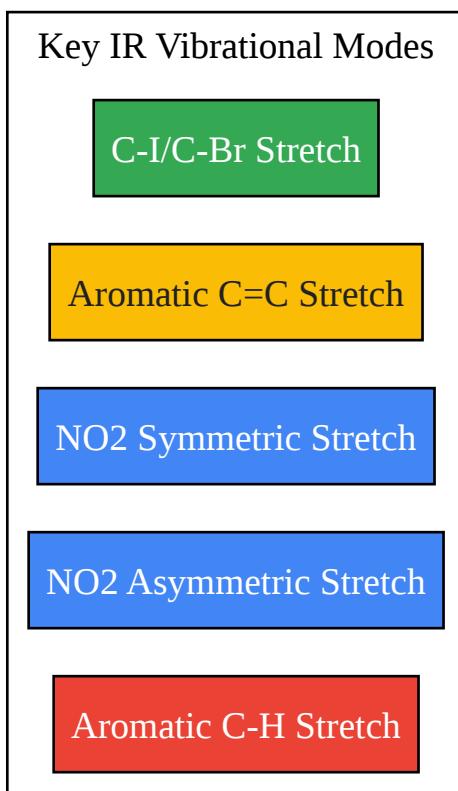
Predicted Key IR Absorptions:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak	Aromatic C-H stretch
1600-1585	Medium	Aromatic C=C stretch
1530-1500	Strong	Asymmetric NO ₂ stretch
1475-1450	Medium	Aromatic C=C stretch
1350-1330	Strong	Symmetric NO ₂ stretch
1100-1000	Medium	C-I stretch
800-600	Strong	C-Br stretch
900-690	Strong	Aromatic C-H out-of-plane bend

Interpretation and Rationale:

The IR spectrum provides valuable information about the functional groups present in the molecule.

- **Nitro Group:** The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These are typically found around 1520 cm^{-1} and 1340 cm^{-1} , respectively.[1]
- **Aromatic Ring:** The presence of the benzene ring is confirmed by the weak C-H stretching bands above 3000 cm^{-1} and the C=C stretching bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.[2]
- **Halogen-Carbon Bonds:** The C-I and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1100 cm^{-1} .



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Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for small organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

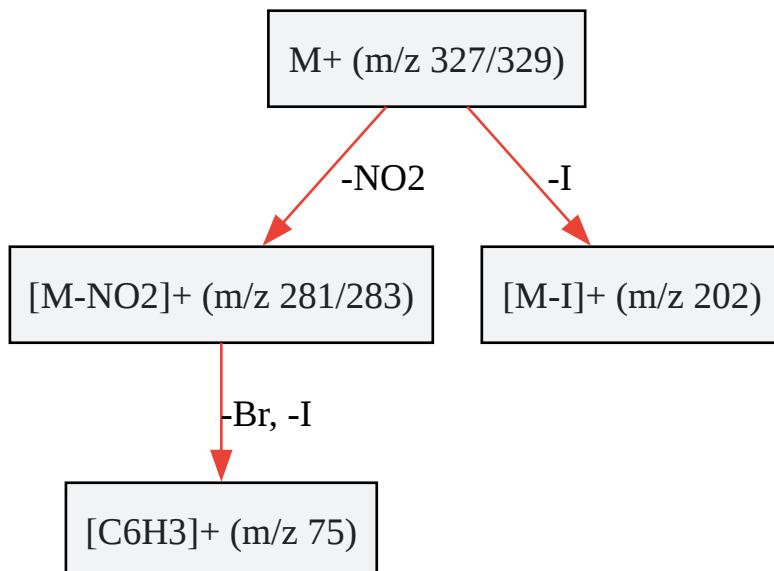
Predicted Mass Spectrum Data:

m/z	Relative Abundance	Assignment
327/329	High	[M] ⁺ (Molecular ion)
281/283	Medium	[M - NO ₂] ⁺
202	Medium	[M - I] ⁺
126	Low	[C ₆ H ₃ NO ₂] ⁺
75	High	[C ₆ H ₃] ⁺

Interpretation and Rationale:

The mass spectrum provides the molecular weight of the compound and insights into its fragmentation pattern.

- Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 327 and 329, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 326.83919 Da.[\[3\]](#)
- Fragmentation: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.
 - Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 281/283.
 - Cleavage of the C-I bond is also likely, resulting in a fragment at m/z 202.
 - The base peak is often a stable aromatic fragment, in this case, potentially the benzyne radical cation at m/z 75.

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